Ethacrynic Acid-d5
Overview
Description
Ethacrynic Acid-d5 is a deuterated form of ethacrynic acid, which is a loop diuretic primarily used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of ethacrynic acid .
Mechanism of Action
Target of Action
Ethacrynic Acid-d5, also known as Ethacrynic acid D5, primarily targets the symport of sodium, potassium, and chloride . This symport is primarily located in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of ion balance and fluid volume in the body.
Mode of Action
This compound inhibits the symport of sodium, potassium, and chloride . This pharmacological action results in the excretion of these ions, leading to increased urinary output and reduction in extracellular fluid . This compound has been classified as a loop or high ceiling diuretic .
Biochemical Pathways
The inhibition of the symport of sodium, potassium, and chloride by this compound affects the ion balance and fluid volume in the body . This action impacts the renal system’s function, leading to increased urinary output and decreased extracellular fluid volume .
Pharmacokinetics
The urinary output resulting from the action of this compound is usually dose-dependent and related to the magnitude of fluid accumulation . .
Result of Action
The primary result of this compound’s action is the increased excretion of sodium, potassium, and chloride ions . This leads to increased urinary output and a reduction in extracellular fluid . These effects can be beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal disease where fluid accumulation is a problem .
Biochemical Analysis
Biochemical Properties
Ethacrynic Acid-d5 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly glutathione S-transferases (GSTs) . This compound also affects glutathione reductase (GR) and regulates detoxification gene expression, leading to increased cellular oxidative stress and GSH levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an inhibitor of GSTs and also affects GR, leading to increased cellular oxidative stress and GSH levels
Transport and Distribution
It is known that Ethacrynic Acid, the parent compound, acts by inhibiting NKCC2 in the thick ascending loop of Henle and the macula densa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid-d5 involves the incorporation of deuterium atoms into the ethacrynic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of 2,3-dichloro-4-(2-methylenebutanoyl)phenoxyacetic acid with deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Chemical Reactions Analysis
Types of Reactions: Ethacrynic Acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol and amine derivatives.
Scientific Research Applications
Ethacrynic Acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ethacrynic acid.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer properties and its role in inhibiting glutathione S-transferase.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A loop diuretic with higher potency compared to ethacrynic acid.
Torsemide: Known for its longer duration of action compared to ethacrynic acid.
Uniqueness: Ethacrynic Acid-d5 is unique due to its deuterated form, which provides advantages in mass spectrometry analysis by serving as a stable internal standard. This allows for more accurate quantification of ethacrynic acid in various biological samples .
Properties
IUPAC Name |
2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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